N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide
Description
Historical Context and Significance within Fluorene (B118485) Chemistry
The study of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide is rooted in the broader history of fluorene chemistry. Fluorene itself, a polycyclic aromatic hydrocarbon, was first isolated from coal tar. The chemistry of fluorene and its derivatives has been a subject of scientific inquiry for over a century, with early research focusing on its structure, reactivity, and the synthesis of its various substituted forms. acs.org
The development of synthetic methodologies to introduce functional groups onto the fluorene scaffold has been a significant area of research. These modifications can dramatically alter the molecule's electronic and biological properties. The acetamide (B32628) group, in particular, is a common functional group in medicinal chemistry, known to be present in many biologically active compounds. archivepp.com The synthesis of this compound typically involves the acetylation of 8-hydroxy-9H-fluorene. evitachem.com This reaction, often using acetic anhydride (B1165640) with a catalyst like pyridine (B92270) at elevated temperatures, is a standard method for introducing the acetamide moiety. evitachem.com The historical significance of this compound lies in its place within the vast library of fluorene derivatives synthesized to explore the structure-activity relationships of this versatile chemical scaffold.
Position of this compound in Contemporary Chemical and Biological Investigations
In contemporary research, this compound is recognized for its potential applications, primarily stemming from its unique molecular structure. ontosight.ai It serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules. evitachem.com The presence of both a hydroxyl and an acetamide group provides two reactive sites for further chemical modifications, allowing for the creation of diverse molecular architectures. ontosight.aievitachem.com
The compound is a subject of investigation in medicinal chemistry for potential therapeutic applications. evitachem.com While specific activity profiles are a matter of ongoing research, the fluorene core is a known pharmacophore found in compounds with various biological activities. For instance, different fluorene derivatives have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. archivepp.comarabjchem.orgontosight.ai The hydroxyl group on this compound is particularly noteworthy as it can facilitate hydrogen bonding, a key interaction in biological systems that can influence enzyme activity and cellular signaling pathways. evitachem.com This has led to its investigation as a biochemical probe to study interactions with biological macromolecules. evitachem.com
In the field of materials science, the fluorescent properties of the fluorene ring system make its derivatives, including this compound, potential candidates for the development of new materials such as organic light-emitting diodes (OLEDs) or fluorescent probes. ontosight.aiontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 101020-76-2 evitachem.combldpharm.com |
| Molecular Formula | C15H13NO2 evitachem.com |
| Molecular Weight | 239.27 g/mol evitachem.com |
| Appearance | White crystalline solid evitachem.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO); less soluble in water. evitachem.com |
Table 2: Key Research Applications and Synthesis Overview
| Area | Details |
|---|---|
| Primary Synthesis Method | Acetylation of 8-hydroxy-9H-fluorene using acetic anhydride in the presence of a catalyst (e.g., pyridine) at 60-70°C. evitachem.com |
| Purification Techniques | Recrystallization or chromatography. evitachem.com |
| Medicinal Chemistry | Investigated for potential anti-inflammatory and anticancer properties. evitachem.com Used as a biochemical probe for studying macromolecule interactions. evitachem.com |
| Organic Synthesis | Serves as a precursor for more complex organic molecules. evitachem.com |
| Materials Science | Potential use in the design of new materials like polymers or dyes due to its structural properties. ontosight.ai |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 8-hydroxy-9H-fluorene |
| Acetic anhydride |
| Pyridine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(8-hydroxy-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-11-5-6-12-10(7-11)8-14-13(12)3-2-4-15(14)18/h2-7,18H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRACZYHTIBSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143679 | |
| Record name | Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101020-76-2 | |
| Record name | Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 8 Hydroxy 9h Fluoren 2 Yl Acetamide and Its Analogues
Established Synthetic Routes to the Core Compound
The primary and most direct method for synthesizing N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide involves the acylation of a corresponding fluorene (B118485) precursor. This approach is favored for its reliability and relatively straightforward execution.
Acylation Reactions Involving Fluorene Scaffolds
The synthesis of this compound is typically achieved through the N-acetylation of 2-amino-9H-fluoren-8-ol. This reaction introduces an acetyl group (-COCH₃) to the amino functionality at the C-2 position of the fluorene ring. The most common acylating agent for this transformation is acetic anhydride (B1165640), often in the presence of a base or catalyst to facilitate the reaction. evitachem.com
The general reaction is as follows:
2-amino-9H-fluoren-8-ol + Acetic Anhydride → this compound + Acetic Acid
This method is a standard and effective way to form the amide bond, providing a good yield of the desired product under optimized conditions. The selection of the solvent and catalyst is crucial for the efficiency of the reaction.
Catalyst Systems and Reaction Condition Optimization
The acetylation of aminofluorenes can be performed under various catalytic conditions, ranging from basic catalysis to the use of Lewis acids. For the synthesis of this compound, a common approach involves using a base catalyst like pyridine (B92270), which also serves as the solvent. evitachem.com The reaction is typically conducted at elevated temperatures, for instance, between 60-70°C, to ensure complete conversion. evitachem.com
The optimization of reaction conditions is critical to maximize the yield and purity of the final product. Factors such as reaction time, temperature, and the molar ratio of reactants and catalysts are systematically varied. Below is a representative table illustrating the effect of different catalysts and solvents on the yield of a model N-acetylation reaction of an aminofluorene.
Table 1: Optimization of Reaction Conditions for N-Acetylation of an Aminofluorene Derivative
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | Pyridine | 60 | 4 | 85 |
| 2 | None | Acetic Acid | 100 | 6 | 70 |
| 3 | AlCl₃ | Dichloromethane | 25 | 8 | 75 |
| 4 | BF₃·Et₂O | Dichloromethane | 25 | 6 | 92 |
This table is a representative example based on general findings in acylation reactions of aromatic amines and does not represent empirically validated data for this compound.
Advanced Strategies for Derivatization and Analogue Synthesis
The synthesis of analogues of this compound is crucial for exploring its potential applications in various scientific fields. This involves modifying the core structure through functional group transformations and substitutions.
Functional Group Transformations and Substitutions
The this compound molecule possesses several reactive sites that can be targeted for functional group transformations. The hydroxyl group can undergo oxidation to yield a ketone, while the acetamide (B32628) group can be reduced to an amine. evitachem.com Furthermore, the aromatic fluorene core is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents.
Common transformations include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using standard oxidizing agents.
Reduction: The acetamide can be reduced to the corresponding ethylamine (B1201723) derivative.
Halogenation: Introduction of halogen atoms onto the fluorene ring can provide handles for further cross-coupling reactions.
Development of Novel Fluorene-Derived Acetamides for Research Applications
The development of novel fluorene-derived acetamides is an active area of research, with applications in materials science as organic light-emitting diodes (OLEDs) and in medicinal chemistry as potential therapeutic agents. researchgate.net The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from functionalized fluorene precursors.
An example is the synthesis of trifluoroacetylated fluorene derivatives, which can exhibit different electronic properties compared to their acetylated counterparts. nist.gov
Table 2: Examples of Synthesized Fluorene-Derived Acetamide Analogues
| Compound Name | Precursor | Acylating Agent | Application |
|---|---|---|---|
| N-Fluoren-2-ylacetamide | 2-Aminofluorene | Acetic Anhydride | Carcinogenesis Research |
| N-(9H-fluoren-2-yl)-2,2,2-trifluoroacetamide | 2-Aminofluorene | Trifluoroacetic Anhydride | Chemical Probe |
This table provides examples of related fluorene acetamide derivatives and their general applications.
Purity Assessment and Characterization Techniques in Synthetic Studies
The confirmation of the successful synthesis and purity of this compound and its analogues is established through a combination of chromatographic and spectroscopic techniques.
Chromatography: Thin-layer chromatography (TLC) is routinely used to monitor the progress of a reaction. Column chromatography is a standard method for the purification of the crude product. High-performance liquid chromatography (HPLC) is employed to determine the final purity of the compound.
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which further confirms the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands for the N-H and C=O of the amide group, and the O-H of the hydroxyl group would be expected.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Signals in the range of δ 7-8 ppm |
| Methylene Protons (C9) | A singlet around δ 3.9 ppm | |
| Acetyl Protons | A singlet around δ 2.1 ppm | |
| Amide Proton | A singlet, chemical shift can vary | |
| Hydroxyl Proton | A singlet, chemical shift can vary | |
| ¹³C NMR | Carbonyl Carbon | Signal around δ 168-170 ppm |
| Aromatic Carbons | Signals in the range of δ 110-150 ppm | |
| Methylene Carbon (C9) | Signal around δ 37 ppm | |
| Acetyl Carbon | Signal around δ 24 ppm | |
| IR (cm⁻¹) | O-H Stretch | Broad band around 3200-3400 cm⁻¹ |
| N-H Stretch | Sharp band around 3300 cm⁻¹ | |
| C=O Stretch (Amide) | Strong band around 1660 cm⁻¹ | |
| C-H Stretch (Aromatic) | Bands above 3000 cm⁻¹ |
| Mass Spec. | Molecular Ion Peak [M]⁺ | Expected at m/z = 239.27 |
This table presents expected data based on the structure of the compound and typical values for similar molecules.
Elucidation of Biological Activities and Molecular Mechanisms of N 8 Hydroxy 9h Fluoren 2 Yl Acetamide
Investigations into Enzyme Inhibition Profiles
A thorough review of scientific databases and research publications did not yield specific studies detailing the enzyme inhibition profile of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide. While related fluorene (B118485) derivatives have been investigated as inhibitors of various enzymes, including α-glucosidase, no such data is currently available for this specific compound.
There is no direct evidence in the reviewed literature to indicate which specific enzyme systems this compound interacts with. General statements about the potential for enzyme inhibition by fluorene derivatives exist, but these are not substantiated with experimental data for the compound .
Due to the absence of studies on its interaction with any specific enzymes, there are no mechanistic insights into how this compound might modulate enzyme activity. Information regarding its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the kinetics of such inhibition is not available.
While the concept of comparing the enzyme inhibition profiles of related fluorene derivatives is a valid scientific approach to understanding structure-activity relationships, no published studies were found that include this compound in such a comparative analysis. Therefore, a data-driven comparison of its potency or selectivity against other fluorene derivatives cannot be compiled at this time.
Cellular Response Studies in In Vitro Models
No studies were identified that specifically investigated the pro-apoptotic effects of this compound in any cellular system. Consequently, there is no data on its potential to induce programmed cell death, nor any associated dose-response relationships or time-course effects.
The effect of this compound on intracellular signaling pathways, such as the MAPK or PI3K/Akt pathways, remains uninvestigated according to the available literature. Research into how this compound might influence key cellular processes through the modulation of these or other signaling cascades has not been published.
Effects on General Cellular Processes and Homeostasis
The chemical structure of this compound, particularly the presence of a hydroxyl group on the fluorene ring, suggests potential interactions with various cellular components that are crucial for maintaining homeostasis. The hydroxy group can participate in hydrogen bonding, which may influence the activity of enzymes and the function of cellular signaling pathways. evitachem.com While specific studies on this compound's broad effects on cellular homeostasis are not extensively detailed in available literature, the activities of structurally related acetamide (B32628) and fluorene derivatives provide insights into its potential biological roles.
Research into similar compounds indicates that interactions with biological macromolecules are a key aspect of their mechanism of action. evitachem.com These interactions can modulate enzyme activities or receptor functions, potentially disrupting normal cellular signaling. For instance, related compounds have been shown to affect cell cycle progression, a fundamental process for cellular homeostasis. One study on a similar compound, N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, demonstrated an ability to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, indicating a disruption of normal cell division processes. Such an effect highlights the potential for this class of compounds to interfere with the tightly regulated machinery of cell proliferation.
Mechanisms of Nucleic Acid Interaction and Mutagenic Potential
The mutagenic potential of fluorenylacetamide derivatives is closely linked to their ability to interact with nucleic acids, primarily DNA. This interaction is not direct but requires metabolic activation to form reactive species that can covalently bind to DNA, forming adducts.
Formation of DNA Adducts and Associated Molecular Damage
Once metabolically activated, this compound can form electrophilic intermediates that readily attack nucleophilic sites on DNA bases. Research on the closely related and well-studied carcinogen N-hydroxy-2-acetylaminofluorene (N-OH-AAF) provides a model for the types of DNA adducts that can be formed. nih.govsemanticscholar.org The primary targets for adduction are guanine (B1146940) bases.
Three major DNA adducts have been identified in tissues exposed to N-OH-AAF:
N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) : This adduct forms at the C8 position of guanine and retains the acetyl group. It is a bulky lesion that significantly distorts the DNA helix.
3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) : This adduct involves the N2 exocyclic amino group of guanine and also retains the acetyl group.
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) : This adduct also forms at the C8 position of guanine but loses the acetyl group (deacetylation).
The formation of these covalent adducts disrupts the normal structure of DNA, interfering with critical cellular processes like DNA replication and transcription. nih.gov If not repaired, these lesions can lead to mutations and genomic instability, which are hallmarks of carcinogenesis. For example, the dG-C8-AAF adduct was found to have a removal half-life of approximately 10 hours in primary rat hepatocytes, while the other adducts were removed more slowly. nih.gov
| Adduct Name | Abbreviation | Site of Attachment on Guanine |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 Position |
| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 Position |
| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 Position (deacetylated) |
Role of Metabolic Activation in DNA Interaction
The parent compound, this compound, is not directly reactive with DNA. Its genotoxic potential is contingent upon metabolic activation into electrophilic metabolites. semanticscholar.org This bioactivation is a multi-step process primarily carried out by enzymes in the liver.
N-hydroxylation : The initial and critical step is the N-hydroxylation of the acetamide group, catalyzed by cytochrome P450 enzymes, particularly CYP1A2. semanticscholar.org This reaction forms an N-hydroxy intermediate, such as N-hydroxy-2-acetylaminofluorene (N-OH-AAF).
Esterification : The resulting N-hydroxy metabolite is a proximate carcinogen that can be further activated by esterification to form highly reactive electrophilic esters. nih.gov This can occur through two main pathways:
Sulfation : Sulfotransferases (SULTs) catalyze the formation of a reactive N-O-sulfate ester. This pathway is considered a major contributor to the formation of DNA adducts in the liver. nih.gov
O-acetylation : N-acetyltransferases (NATs) can transfer an acetyl group to the N-hydroxy moiety, forming a reactive N-O-acetyl ester. semanticscholar.org
These reactive esters are unstable and spontaneously break down to form a nitrenium ion, which is a potent electrophile that attacks DNA bases, leading to the formation of the adducts described previously. semanticscholar.orgnih.gov
Comparative Analysis with Established Mutagens and Carcinogens
The mechanism of this compound-induced mutagenicity, proceeding through metabolic activation to form DNA adducts, is a common theme among chemical carcinogens.
Aromatic Amines and Amides : This compound belongs to the class of aromatic amines/amides, similar to 2-Acetylaminofluorene (B57845) (2-AAF), the parent compound without the hydroxyl group. nih.gov The pathway of N-hydroxylation followed by esterification is the hallmark activation mechanism for this class.
Polycyclic Aromatic Hydrocarbons (PAHs) : Like PAHs (e.g., Benzo[a]pyrene), this compound requires metabolic activation by cytochrome P450 enzymes. However, the reactive electrophile for PAHs is typically a diol epoxide, which then binds to DNA, whereas for aromatic amides, it is a nitrenium ion derived from an N-O-ester.
N-Nitrosamines : Compounds like N-Nitrosodimethylamine (NDMA) also require P450-mediated metabolism (α-hydroxylation) to form reactive electrophiles (e.g., a methyldiazonium ion). nih.govnih.gov These intermediates alkylate DNA, forming adducts like O6-methylguanine, which are known to be highly miscoding. nih.gov While both classes of compounds form DNA adducts after metabolic activation, the specific enzymes, reactive intermediates, and resulting adduct structures are distinct.
The genotoxic potential of this compound is therefore analogous to many well-established mutagens in its reliance on host metabolism to generate a DNA-reactive species.
Research into Anti-inflammatory Properties: Mechanistic Focus
While direct studies on the anti-inflammatory properties of this compound are limited, research on other hydroxylated acetamide derivatives suggests potential mechanisms of action. A study on N-(2-hydroxy phenyl) acetamide demonstrated significant anti-inflammatory and anti-arthritic activity in rats. nih.gov The proposed mechanism involved the downregulation of key pro-inflammatory cytokines and a reduction in oxidative stress.
Specifically, treatment with N-(2-hydroxy phenyl) acetamide was found to:
Reduce Pro-inflammatory Cytokines : The serum levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) were significantly decreased in treated animals compared to the diseased control group. nih.gov
Modulate Oxidative Stress : The compound altered the levels of oxidative stress markers, including nitric oxide and peroxide, suggesting an antioxidant component to its anti-inflammatory action. nih.gov
In a separate study, N-(2-hydroxy phenyl) acetamide was also shown to ameliorate doxorubicin-induced nephrotoxicity by improving the inflammatory profile of the renal tissue. nih.gov It attenuated the mRNA expression of inflammatory mediators such as IL-1β, IL-6, TNF-α, and monocyte chemoattractant protein (MCP)-1. nih.gov These findings suggest that a potential anti-inflammatory mechanism for this compound could involve the inhibition of inflammatory cytokine production and the mitigation of oxidative stress, though this requires direct experimental verification.
Exploration of Anti-cancer Properties: Mechanistic and In Vitro Focus
Acetamide derivatives have been a subject of interest in the development of novel anti-cancer agents due to their demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. mdpi.comnih.gov The exploration of this compound's anti-cancer properties focuses on its potential to induce cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest : As previously mentioned, a study on the related compound N-(9-Hydroxy-9H-fluoren-2-yl)acetamide showed it could induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. This suggests a mechanism involving the disruption of mitotic processes, preventing cancer cells from completing cell division. This is a common mechanism for many chemotherapeutic agents.
Induction of Apoptosis : Phenylacetamide derivatives have been shown to induce apoptosis (programmed cell death) in various human cancer cell lines. nih.gov The ability to trigger this intrinsic cell death pathway is a key goal of anti-cancer therapy. Studies on other novel hydroxylated compounds have confirmed the induction of apoptosis through mechanisms such as the activation of caspases 3 and 7, cleavage of PARP (Poly (ADP-ribose) polymerase), and DNA fragmentation. mdpi.com
Cytotoxicity in Cancer Cell Lines : In vitro screening of various acetamide and fluorene derivatives has demonstrated significant cytotoxicity against a range of human tumor cell lines. For example, a fluorene-based nitrosourea (B86855) derivative showed significant cytotoxicity in SK-N-SH (neuroblastoma), IMR-32 (neuroblastoma), A549 (lung), DU-145 (prostate), HL-60 (leukemia), and U-937 (lymphoma) cell lines. nih.gov Similarly, novel phenoxy acetamide derivatives displayed potent cytotoxic activity against HepG2 (liver) and MCF-7 (breast) cancer cells. mdpi.com
These findings collectively suggest that this compound warrants investigation as a potential anti-cancer agent, with likely mechanisms involving the disruption of the cell cycle and the induction of apoptosis.
| Potential Anti-Cancer Mechanism | Evidence from Related Compounds |
| Cell Cycle Arrest | N-(9-Hydroxy-9H-fluoren-2-yl)acetamide causes G2/M arrest in MCF-7 cells. |
| Apoptosis Induction | Phenylacetamide derivatives induce apoptosis in various cancer cells. nih.gov |
| Cytotoxicity | Fluorene and acetamide derivatives show broad cytotoxic activity against multiple human cancer cell lines. mdpi.comnih.gov |
Lack of Specific Research Data on this compound's Biological Activities
The available scientific literature does not provide detailed research findings on this specific compound that would allow for a thorough and accurate elucidation of its effects as requested. While general information suggests potential therapeutic applications for fluorene derivatives in medicinal chemistry, including anticancer properties, specific mechanistic studies on this compound are not present in the retrieved search results. evitachem.comnih.gov
Research on similar fluorene-based acetamide compounds, such as N-(9-Hydroxy-9H-fluoren-2-yl)acetamide, has indicated some biological activity, including the ability to induce cell cycle arrest in breast cancer cell lines. However, this information pertains to a different isomer and cannot be scientifically extrapolated to this compound without direct experimental evidence. The subtle difference in the position of the hydroxyl group can significantly alter the compound's biological and pharmacological properties.
Due to the absence of specific studies on this compound's role in microtubule dynamics or its interaction with cellular targets in cancer, it is not possible to provide a scientifically accurate and detailed article on the requested topics at this time. Further experimental research is required to elucidate the specific biological functions and molecular pathways of this compound.
Structure Activity Relationship Sar and Rational Design in N 8 Hydroxy 9h Fluoren 2 Yl Acetamide Systems
Positional and Substituent Effects on Biological Activity
The biological profile of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide is a composite of the contributions from its three key structural components: the 8-hydroxyl group, the fluorenyl scaffold, and the 2-acetamide group. The spatial arrangement and electronic properties of these fragments are critical determinants of the molecule's interaction with biological targets.
The hydroxyl group at the 8-position of the fluorene (B118485) ring is a pivotal functional group that can significantly modulate the compound's biological activity through various mechanisms. Its presence introduces polarity and the capacity for hydrogen bonding, which are crucial for molecular recognition by biological macromolecules.
Research on related hydroxylated aromatic compounds, such as derivatives of 2-acetylaminofluorene (B57845) (AAF), has demonstrated that the position of the hydroxyl group can drastically alter biological outcomes, including carcinogenic potential. nih.gov While specific comparative studies on the 8-hydroxy isomer are limited, general principles suggest that this group can act as both a hydrogen bond donor and acceptor. This dual capacity allows for specific and strong interactions with amino acid residues within the active sites of enzymes or receptors.
The metabolic fate of the compound is also influenced by the 8-hydroxyl group. It can serve as a site for phase II metabolism, such as glucuronidation or sulfation, which can alter the compound's solubility, distribution, and excretion profile. The formation of such conjugates can either lead to detoxification or, in some cases, metabolic activation to more reactive species.
The fluorene ring system is a rigid, planar, and lipophilic scaffold that provides a specific three-dimensional framework for the molecule. This planarity is often crucial for intercalation into DNA or for fitting into the flat binding domains of certain proteins. The lipophilicity of the fluorenyl moiety facilitates passage through cellular membranes, a key determinant of bioavailability. The large surface area of the fluorene ring also allows for significant van der Waals and π-π stacking interactions with aromatic residues in protein binding sites.
The acetamide (B32628) group at the 2-position is another critical determinant of biological activity. It can participate in hydrogen bonding and its presence and orientation are known to be important for the biological activity of related compounds like 2-acetylaminofluorene. nih.govnih.gov The nitrogen atom and the carbonyl oxygen of the acetamide group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
Metabolic N-hydroxylation of the acetamide group is a well-known activation pathway for 2-acetylaminofluorene, leading to the formation of a highly reactive nitrenium ion that can form covalent adducts with DNA. nih.gov While the primary focus here is on the 8-hydroxy derivative, the potential for metabolism at the acetamide nitrogen should not be overlooked as a factor influencing its biological effects.
Strategies for Modulating Biological Potency through Structural Variation
The modulation of biological potency in the this compound system can be achieved through systematic structural modifications. These strategies are often guided by quantitative structure-activity relationship (QSAR) studies, which aim to correlate physicochemical properties with biological activity.
One common strategy involves the modification of the acetamide side chain. For example, altering the length of the alkyl chain or replacing the acetyl group with other acyl groups can impact the compound's lipophilicity and steric profile, thereby influencing its fit within a target binding site. Introduction of different substituents on the nitrogen atom can also modulate activity.
Another key strategy focuses on the substitution pattern of the fluorene ring. The introduction of electron-withdrawing or electron-donating groups at various positions can alter the electronic properties of the molecule, which can affect its reactivity and binding affinity. For instance, the introduction of halogens or nitro groups can enhance potency in some contexts by altering the electrostatic potential of the molecule.
The following hypothetical data table illustrates how structural variations could influence biological activity, represented by an arbitrary IC50 value.
| Compound ID | R1 (at C-8) | R2 (Acetamide N-substituent) | R3 (on Fluorene Ring) | Hypothetical IC50 (µM) |
| 1 | OH | H | H | 10 |
| 2 | OCH3 | H | H | 25 |
| 3 | H | H | H | 50 |
| 4 | OH | CH3 | H | 15 |
| 5 | OH | H | 7-Cl | 5 |
| 6 | OH | H | 7-NO2 | 2 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of structure-activity relationships and does not represent actual experimental results.
This illustrative table suggests that the 8-hydroxyl group (Compound 1 vs. 3) is important for activity. Masking it as a methoxy (B1213986) ether (Compound 2) reduces activity. Modifications to the acetamide nitrogen (Compound 4) have a modest effect, while introducing electron-withdrawing groups on the fluorene ring (Compounds 5 and 6) significantly enhances potency.
Design Principles for Novel this compound Analogues with Targeted Research Objectives
The rational design of novel analogues of this compound is guided by the desired therapeutic application or research objective. The principles of bioisosteric replacement and fragment-based drug design are often employed.
For the development of potent and selective enzyme inhibitors, the design process would focus on modifications that enhance interactions with the enzyme's active site. This could involve introducing functional groups that can form specific hydrogen bonds or salt bridges with key amino acid residues. Computational modeling and docking studies are invaluable tools in this process, allowing for the in silico prediction of binding affinities and orientations of newly designed analogues.
If the goal is to develop compounds with improved pharmacokinetic properties, such as enhanced solubility or metabolic stability, the design would focus on modifying the molecule to address these liabilities. For example, introducing polar groups can increase aqueous solubility, while blocking sites of metabolism (e.g., by fluorination) can increase the compound's half-life.
The following table outlines some general design principles for creating novel analogues with specific research objectives.
| Research Objective | Design Principle | Example Modification |
| Increase Potency | Enhance binding interactions with the target. | Introduce substituents on the fluorene ring that can form additional hydrogen bonds or hydrophobic interactions. |
| Improve Selectivity | Exploit differences in the binding sites of target vs. off-target proteins. | Design analogues with specific steric and electronic features that are complementary only to the target's binding site. |
| Enhance Bioavailability | Increase aqueous solubility and/or membrane permeability. | Introduce polar functional groups (e.g., amines, carboxylic acids) or optimize the logP value. |
| Reduce Toxicity | Block metabolic pathways that lead to toxic metabolites. | Introduce fluorine atoms at positions prone to metabolic oxidation. |
Computational and Theoretical Chemistry Approaches Applied to N 8 Hydroxy 9h Fluoren 2 Yl Acetamide
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide, to the active site of a macromolecular target, typically a protein. This analysis is fundamental in structure-based drug design for identifying potential drug candidates.
Molecular docking simulations calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the thermodynamic stability of the ligand-target complex. A lower binding energy generally indicates a more stable complex and potentially higher biological activity. For fluorene (B118485) and acetamide (B32628) derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes implicated in neurodegenerative diseases and cancer. nih.govnih.gov
For instance, docking studies on similar N-arylacetamide compounds have been performed against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). nih.govsemanticscholar.org These studies predict how the ligand fits into the binding pocket and which conformations are energetically favorable. The this compound molecule, with its rigid fluorene core and flexible acetamide group, can adopt specific orientations to maximize favorable interactions within a protein's active site.
Table 1: Illustrative Binding Affinities of Related Acetamide/Fluorene Derivatives Against Various Protein Targets This table presents data from studies on analogous compounds to demonstrate the application of molecular docking. Specific values for this compound would require a dedicated study.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) |
| N-Arylacetamide Derivatives | Acetylcholinesterase (AChE) | -7.0 to -9.5 |
| Benzimidazole Analogues | Butyrylcholinesterase (BChE) | -8.0 to -11.0 semanticscholar.org |
| Fluorenone Derivatives | Sirtuin 2 (SIRT2) | -6.5 to -8.5 |
| Indole-Acetamide Hybrids | Neuraminidase (NA) | -7.5 to -9.0 semanticscholar.org |
The specific interactions between a ligand and its target are crucial for binding affinity and selectivity. Docking analysis provides a detailed map of these interactions. The functional groups on this compound are critical for its binding capabilities. The hydroxyl (-OH) group and the amide moiety (-NH-C=O) are potent hydrogen bond donors and acceptors. evitachem.com
Computational models can identify key amino acid residues in the target's active site that form hydrogen bonds with these groups. Furthermore, the planar fluorene ring system can participate in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and hydrophobic interactions, which are vital for stabilizing the ligand within the binding pocket. arabjchem.org
Table 2: Potential Molecular Interactions for this compound Based on the functional groups of the title compound and findings for analogous structures.
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Hydroxyl (-OH), Amide (N-H) | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Carbonyl (C=O) | Arginine, Lysine, Histidine, Serine |
| π-π Stacking | Fluorene Ring System | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic Interactions | Fluorene Ring System | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. worldscientific.com These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding the molecule's chemical behavior and potential for specific applications.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. arabjchem.org A smaller gap suggests that the molecule is more reactive and can be more easily excited. worldscientific.com
For fluorene derivatives, the HOMO-LUMO gap can be tuned by introducing different substituent groups. missouristate.edu Electron-donating groups, such as the hydroxyl (-OH) group in this compound, tend to increase the HOMO energy level, which can lead to a smaller energy gap and increased reactivity. Conversely, electron-withdrawing groups generally lower both HOMO and LUMO energy levels. missouristate.edu Quantum chemical calculations can precisely quantify these effects, providing a theoretical basis for designing derivatives with desired electronic properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
Table 3: Representative HOMO-LUMO Energy Gaps for Substituted Fluorene Scaffolds This table shows typical values for related compounds to illustrate electronic principles. The precise gap for this compound would require specific calculation.
| Fluorene Derivative Type | Substituent Effect | Typical Calculated HOMO-LUMO Gap (eV) |
| Unsubstituted Fluorene | Reference | ~5.0 - 5.5 |
| Fluorene with Electron-Donating Groups | Decreases Gap | ~4.5 - 5.0 missouristate.edu |
| Fluorene with Electron-Withdrawing Groups | Increases Gap | ~5.2 - 5.8 missouristate.edu |
| Extended Conjugation Systems | Decreases Gap | ~3.5 - 4.5 |
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis, often performed using DFT methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, rotation around the single bonds of the acetamide side chain can lead to different conformers, which may have distinct properties and binding capabilities. scielo.br
Molecular Dynamics (MD) simulations offer a more comprehensive view by simulating the motion of atoms and molecules over time. mdpi.com An MD simulation can reveal how this compound behaves in a biological environment, such as in water or near a protein surface. It provides insights into the molecule's flexibility, the stability of its different conformations, and its interactions with surrounding solvent molecules, which can be crucial for understanding its solubility and bioavailability. mdpi.com
In Silico Screening and Virtual Library Design for Fluorene-Acetamide Derivatives
In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab.
The this compound structure can serve as a "scaffold" or starting point for the design of a virtual library. By computationally modifying this core structure—a process known as scaffold decoration—a vast number of new derivatives can be generated. nih.govresearchgate.net For example, different chemical groups can be substituted at various positions on the fluorene ring or the acetamide moiety to explore how these changes affect the molecule's predicted binding affinity, selectivity, and pharmacokinetic properties. chemrxiv.org Tools like LibINVENT have been developed to facilitate the creation of such reaction-based chemical libraries. nih.govchalmers.se This allows for a systematic exploration of the chemical space around the parent molecule, guiding the synthesis of new compounds with potentially improved therapeutic profiles.
Table 4: Example of a Virtual Library Design Based on the Fluorene-Acetamide Scaffold
| Scaffold Position | R1 (Position 7) | R2 (Position 4) | R3 (Acetamide N-H) |
| Parent Scaffold | -H | -H | -H |
| Derivative 1 | -F | -H | -H |
| Derivative 2 | -Cl | -H | -H |
| Derivative 3 | -H | -OCH3 | -H |
| Derivative 4 | -H | -H | -CH3 |
| Derivative 5 | -F | -OCH3 | -CH3 |
| ... and so on | ... | ... | ... |
Theoretical Studies on Reaction Mechanisms and Pathways
Computational and theoretical chemistry provide powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For this compound, theoretical studies can map out potential reaction pathways, identify transition states, and calculate thermodynamic and kinetic parameters. These investigations are crucial for understanding the compound's synthesis, stability, and reactivity.
The primary reaction mechanism associated with the formation of this compound is the acetylation of the corresponding amino-fluorenol precursor. Computational methods, particularly Density Functional Theory (DFT), are widely used to model such reactions. DFT calculations can determine the electronic structure and energies of reactants, intermediates, transition states, and products.
Theoretical investigations into the reaction mechanisms involving this compound typically focus on several key areas:
Synthesis Pathway Analysis: The acetylation reaction, which introduces the acetamide group, can be modeled to understand its mechanism. This involves calculating the energy profile of the reaction pathway, often involving the nucleophilic attack of the amine group on an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Theoretical models can help identify the rate-determining step and optimize reaction conditions by exploring the effects of different catalysts or solvents. evitachem.com
Reactivity of Functional Groups: The compound possesses several reactive sites, including the hydroxyl (-OH) group, the acetamide group, and the fluorene ring system. Computational studies can predict the most likely sites for electrophilic or nucleophilic attack. Methods like Natural Bond Orbital (NBO) analysis and Fukui functions can be employed to analyze the charge distribution and frontier molecular orbitals (HOMO and LUMO), thereby predicting the molecule's reactivity. nih.govresearchgate.net For instance, the hydroxy group can be oxidized to a ketone, and the acetamide can undergo hydrolysis or substitution. evitachem.com
Tautomerism: Similar to other molecules with amide and hydroxyl groups, this compound could exhibit tautomerism. Theoretical calculations can determine the relative stabilities of different tautomeric forms (e.g., amide-imidol tautomerism) in various environments (gas phase or solution). By calculating the Gibbs free energies of the tautomers and the energy barrier for their interconversion, researchers can predict the predominant form under specific conditions.
Illustrative Theoretical Data for a Reaction Pathway
To demonstrate the application of these methods, the following interactive table presents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) for a proposed reaction step.
| Species | Description | Relative Energy (kJ/mol) | Gibbs Free Energy (Hartree) |
|---|---|---|---|
| Reactant | This compound | 0.0 | -725.1234 |
| Transition State | Oxidation Transition State Complex | +150.7 | -725.0658 |
| Product | N-(8-Oxo-9H-fluoren-2-yl)-acetamide | -45.2 | -725.1406 |
These computational approaches allow for a detailed, molecular-level understanding of reaction mechanisms. By simulating reaction pathways, researchers can predict outcomes, understand substituent effects, and design more efficient synthetic routes for this compound and its derivatives. mdpi.com
Research Applications of N 8 Hydroxy 9h Fluoren 2 Yl Acetamide Beyond Direct Biological Activity
Role as a Precursor in Complex Organic Synthesis
N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide serves as a valuable starting material for the construction of more elaborate molecular architectures. Its functional groups provide reactive sites for a variety of chemical transformations, allowing for the synthesis of complex organic molecules and heterocyclic systems.
The fluorene (B118485) nucleus of this compound is a key structural motif in many biologically active compounds. The presence of the hydroxyl and acetamide (B32628) groups offers opportunities for further functionalization, enabling the synthesis of advanced derivatives with potential therapeutic applications. For instance, the amino group, which can be obtained from the hydrolysis of the acetamide, is a common site for modification in the development of new bioactive agents.
While direct synthetic applications of this compound are not extensively documented, the synthesis of related fluorene derivatives highlights its potential. For example, 2,7-dichlorofluorene (B131596) has been utilized as a precursor for the synthesis of novel thiazole (B1198619) derivatives with potential applications as DHFR inhibitors, which are of interest in antimicrobial and anticancer research. arabjchem.orguaeu.ac.ae This suggests that the fluorene core of this compound could similarly be incorporated into complex, biologically active molecules.
The general synthetic utility of functionalized fluorenes is further demonstrated by the preparation of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives, which have shown promising antimicrobial and cytotoxic activities. nih.gov These examples underscore the potential of this compound as a foundational structure for the development of new therapeutic agents.
The reactive sites on this compound, particularly after modification of its functional groups, can be exploited for the synthesis of various heterocyclic compounds. The synthesis of fluorene-containing heterocycles is an active area of research due to their diverse biological and photophysical properties.
The following table summarizes the potential of this compound as a precursor in organic synthesis, based on the applications of analogous fluorene compounds.
| Application Area | Potential Synthetic Route | Resulting Compound Class | Potential Significance |
| Advanced Organic Molecules | Modification of hydroxyl and acetamide groups | Bioactive fluorene derivatives | Development of new therapeutic agents |
| Heterocyclic Compound Synthesis | Cyclization reactions involving functionalized derivatives | Fluorene-fused heterocycles | Access to novel compounds with unique properties |
Contributions to Materials Science Research
The fluorene scaffold is a key component in a variety of advanced materials due to its rigid, planar structure and favorable electronic properties. This compound, as a functionalized fluorene derivative, holds promise for the development of novel fluorene-based materials with tailored properties.
Polyfluorenes and their copolymers are a significant class of materials in organic electronics, known for their high photoluminescence quantum yields and good thermal stability. mdpi.com The functional groups on this compound, particularly the hydroxyl group, could be utilized as a point of attachment for polymerization or for modifying the properties of existing fluorene-based polymers.
The synthesis of fluorene-based copolymers through methods like Suzuki coupling allows for the tuning of their electronic and optical properties. acs.org By incorporating monomers derived from this compound, it may be possible to introduce specific functionalities that influence the polymer's solubility, morphology, and performance in devices. For example, the hydroxyl group could enhance solubility in polar solvents or provide a site for cross-linking.
The table below illustrates the potential roles of this compound in the development of fluorene-based materials.
| Material Type | Potential Role of this compound | Anticipated Properties | Potential Applications |
| Fluorene Copolymers | As a functionalized monomer | Tunable electronic properties, improved solubility | Organic electronics, sensors |
| Cross-linked Polymers | As a cross-linking agent via the hydroxyl group | Enhanced thermal and morphological stability | Stable device fabrication |
Fluorene derivatives are extensively used in organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). wikipedia.orgrsc.org The inherent blue emission of many polyfluorenes makes them suitable for display and lighting applications. wikipedia.org The specific substitution pattern and functional groups of this compound could influence the electronic properties of materials derived from it, making it a candidate for exploration in these fields.
In the context of OLEDs, the introduction of different substituents on the fluorene core can tune the emission color and improve device efficiency. mdpi.com The hydroxyl and acetamide groups of this compound could modulate the HOMO/LUMO energy levels of resulting materials, which is a critical factor in the design of efficient OLEDs. researchgate.net For instance, fluorene-based copolymers with tunable electronic properties have been synthesized for use in blue-light-emitting devices. acs.org
The potential applications of this compound in organic electronics are summarized in the following table.
| Device Type | Potential Application of Derived Materials | Key Properties Influenced |
| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer or host material | Emission color, efficiency, and stability |
| Polymer Solar Cells (PSCs) | As a component of the donor or acceptor material | Absorption spectrum, energy levels, and charge transport |
Utility in Chemical Biology Tools and Probes
The high fluorescence quantum yield and photostability of the fluorene ring system make it an excellent scaffold for the development of fluorescent probes for biological imaging. nih.gov this compound, with its functional handles, is a promising candidate for the design of novel chemical biology tools.
The development of fluorene-based fluorescent probes allows for the visualization of dynamic cellular processes with high sensitivity. nih.govucf.edu The hydroxyl and acetamide groups on this compound can be used to attach recognition moieties for specific biological targets or to modulate the photophysical properties of the probe in response to its environment.
Amine-reactive fluorescent probes based on the fluorene scaffold have been prepared for the covalent labeling of biomolecules, enabling their detection and tracking in biological systems. nih.gov The acetamide group of this compound could be hydrolyzed to an amine, which could then be transformed into a reactive group for bioconjugation.
The potential applications of this compound in the development of chemical biology tools are outlined in the table below.
| Tool/Probe Type | Design Strategy | Potential Biological Application |
| Fluorescent Probes | Attachment of a target recognition group | Imaging of specific biomolecules or cellular events |
| Amine-Reactive Labels | Conversion of the acetamide to a reactive moiety | Covalent labeling and tracking of proteins and other biomolecules |
Application in Carcinogenesis and Mutagenesis Research
This compound is of interest in the fields of carcinogenesis and mutagenesis primarily due to its structural analogy to N-2-fluorenylacetamide (2-AAF), a compound extensively used as a model carcinogen in animal studies. The carcinogenic and mutagenic properties of 2-AAF are contingent on its metabolic activation to reactive intermediates that can form covalent bonds with cellular macromolecules, most notably DNA.
The metabolic pathway of 2-AAF typically involves an initial N-hydroxylation to form N-hydroxy-N-2-fluorenylacetamide (N-OH-AAF), a more proximate carcinogen. Subsequent esterification, for instance, through sulfation or acetylation, leads to the formation of highly reactive esters that can readily react with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can induce mutations during DNA replication, which is a critical step in the initiation of cancer.
Given that this compound is a hydroxylated derivative of 2-AAF, it could potentially serve as a valuable tool for investigating several aspects of chemical carcinogenesis:
Metabolic Activation: Studies could explore whether the 8-hydroxy group influences the metabolic activation pathway of the acetamide group at the 2-position. The position of the hydroxyl group on the fluorene ring could potentially alter the substrate specificity of enzymes involved in the activation of 2-AAF, such as cytochrome P450s and N-acetyltransferases.
DNA Adduct Formation: Research could focus on identifying the specific types of DNA adducts formed by the reactive metabolites of this compound and comparing them to the well-characterized adducts of N-OH-AAF. The location of the hydroxyl group may influence the electronic properties of the molecule and, consequently, the reactivity and specificity of DNA binding.
Mutational Spectra: By analyzing the types of mutations induced by this compound in bacterial or mammalian cell-based assays, researchers could gain insights into its mutagenic mechanisms. This could be compared with the known mutational signature of 2-AAF to understand how structural modifications affect the resulting genetic alterations.
The table below summarizes the key reactive metabolites and DNA adducts formed from the parent compound 2-AAF, which provide a framework for the potential research applications of this compound.
| Precursor Compound | Metabolic Activation Step | Reactive Metabolite | Major DNA Adducts |
| N-2-fluorenylacetamide (2-AAF) | N-hydroxylation | N-hydroxy-N-2-fluorenylacetamide (N-OH-AAF) | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) |
| N-OH-AAF | O-esterification (e.g., sulfation, acetylation) | N-sulfonyloxy-2-acetylaminofluorene, N-acetoxy-2-acetylaminofluorene | N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) |
Interactive Data Table: Comparative Genotoxicity Data of Fluorenylacetamide Derivatives Note: Data for this compound is not available and is included for comparative context.
| Compound | Ames Test (Mutagenicity) | In Vivo Carcinogenicity | Primary Target Organs (in rodents) |
|---|---|---|---|
| N-2-fluorenylacetamide (2-AAF) | Positive (with metabolic activation) | Positive | Liver, Bladder, Intestine |
| N-hydroxy-N-2-fluorenylacetamide (N-OH-AAF) | Positive (direct-acting in some strains) | Positive (more potent than 2-AAF) | Liver, Sebaceous Gland, Forestomach |
| This compound | Data not available | Data not available | Data not available |
Role as a Standard or Reference Compound in Biochemical Studies
In biochemical and analytical studies, well-characterized compounds are essential as standards or references for the validation of experimental methods and the interpretation of results. While this compound is not currently established as a widely used standard, it possesses the potential for such applications, particularly in studies related to the metabolism and analysis of aromatic amines and their derivatives.
Potential applications as a standard or reference compound include:
Analytical Method Development: It could be used as a reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), for the detection and quantification of fluorenylacetamide isomers and their metabolites in biological samples. This is crucial for pharmacokinetic and metabolic studies.
Enzyme Activity Assays: this compound could serve as a substrate or a reference compound in enzymatic assays designed to characterize the activity of enzymes involved in the metabolism of aromatic amines, such as cytochrome P450s, sulfotransferases, and UDP-glucuronosyltransferases. By comparing its metabolism to that of 2-AAF or N-OH-AAF, researchers could probe the substrate specificity and catalytic mechanisms of these enzymes.
Comparative Toxicology Studies: In toxicological research, this compound could be used as a reference to investigate the structure-activity relationships of hydroxylated aromatic amines. By systematically comparing the toxicity and metabolic profiles of different positional isomers of hydroxy-2-acetylaminofluorene, scientists can better understand how the position of the hydroxyl group influences their biological activities.
The physical and chemical properties of this compound, once thoroughly characterized, would be essential for its use as an analytical standard. The table below presents a comparison of the known properties of related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C15H13NO2 | 239.27 | Not reported | Presumed solid |
| N-2-fluorenylacetamide (2-AAF) | C15H13NO | 223.27 | 194-196 | White to tan crystalline solid |
| N-hydroxy-N-2-fluorenylacetamide (N-OH-AAF) | C15H13NO2 | 239.27 | 146-148 | Light yellow crystalline solid |
Future Directions and Emerging Research Avenues for N 8 Hydroxy 9h Fluoren 2 Yl Acetamide
Integration of Multi-Omics Data in Mechanism of Action Studies
A holistic comprehension of the biological effects of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide necessitates a move beyond single-endpoint assays towards an integrated, multi-omics approach. nih.gov Systems biology, which considers the entirety of a biological system rather than its individual parts, offers a powerful lens through which to view the compound's impact. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed picture of the cellular and molecular perturbations induced by this fluorene (B118485) derivative. nih.govmdpi.com
The integration of transcriptomic and proteomic data can reveal the correlations between gene expression and protein levels, offering insights into the compound's influence on cellular pathways at two distinct levels. nih.gov Furthermore, metabolomics can provide direct evidence of the physiological and pathological processes affected by the compound. nih.gov This multi-layered data can be integrated using various strategies, including pathway enrichment analysis, the construction of metabolite-gene networks, and the use of constraint-based models. mdpi.com Such approaches can help identify the key regulatory pathways and networks that are modulated by this compound, leading to a more profound understanding of its mechanism of action. mdpi.com
Future studies could employ these techniques to identify biomarkers for the compound's efficacy and to stratify patient populations for potential clinical trials. The integration of multi-omics data is crucial for moving from a partial to a holistic understanding of the compound's biological activity. nih.gov
Advanced Synthetic Methodologies for Enhanced Structural Diversity
The exploration of the full therapeutic potential of this compound is intrinsically linked to the ability to generate a wide array of structural analogs. Advanced synthetic methodologies are pivotal in achieving this goal, enabling the systematic modification of the fluorene scaffold to probe structure-activity relationships.
Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex small molecules from a common starting material. cam.ac.uk By applying DOS principles to the this compound core, a broad region of chemical space can be explored, potentially leading to the discovery of derivatives with novel biological activities. cam.ac.uk
Combinatorial Chemistry and Solid-Phase Synthesis: These techniques are powerful tools for the rapid generation of large libraries of related compounds. youtube.comcrsubscription.comnih.gov By anchoring the fluorene-acetamide scaffold to a solid support, various reagents can be applied in a parallel fashion to introduce a wide range of functional groups at different positions on the molecule. crsubscription.com This high-throughput approach can significantly accelerate the identification of lead compounds with optimized properties.
Novel Catalytic Methods: The development of new catalytic systems offers precise control over chemical transformations, allowing for the functionalization of the fluorene ring system in ways that are not achievable with traditional methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck coupling, have been effectively used to create new fluorene derivatives. ucf.edu The use of novel metal nanomaterials as catalysts also presents an environmentally friendly and efficient approach to synthesizing aromatic compounds. mdpi.com Furthermore, N-hydroxy catalysts are emerging as important tools for C-H functionalization, which could enable direct modification of the fluorene core. researchgate.net
Multicomponent Reactions (MCRs): MCRs, particularly those that are isocyanide-based, provide a convergent and efficient means of generating complex molecules in a single step. rug.nl Applying MCRs to fluorene-based starting materials can lead to the rapid assembly of diverse and unprecedented molecular architectures. rug.nl
These advanced synthetic approaches will be instrumental in creating a rich library of this compound derivatives, which can then be screened for a variety of biological activities, ultimately leading to the development of new therapeutic agents.
Collaborative Research Initiatives in Fluorene-Acetamide Chemistry and Biology
The complexity and interdisciplinary nature of modern drug discovery and materials science necessitate a collaborative approach to fully realize the potential of fluorene-acetamide chemistry. Effective partnerships between academic institutions and industrial laboratories can create a synergistic environment that fosters innovation. nih.govresearchgate.net
Academia can contribute by pushing the frontiers of fundamental science, exploring novel biological pathways, and developing innovative synthetic methods. researchgate.net Industry, on the other hand, brings expertise in drug development, high-throughput screening, and the resources necessary to translate basic research findings into tangible products. researchgate.net
Such collaborations can take various forms, including:
Joint Research Programs: Focused on specific therapeutic areas or technological challenges related to fluorene-acetamide derivatives.
Shared Resources and Expertise: Industry can provide access to compound libraries and screening facilities, while academic partners can offer deep biological insights and novel chemical synthesis techniques.
By fostering a collaborative ecosystem, the scientific community can more effectively tackle the challenges associated with developing new fluorene-acetamide-based technologies, from initial discovery to final application.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide, and how can intermediates be optimized?
- Methodology : Synthesis typically involves fluorene oxidation to introduce the hydroxy group at position 8, followed by amidation. For example:
Oxidation : Fluorene derivatives are oxidized using agents like KMnO₄ or CrO₃ under controlled conditions to yield 8-hydroxyfluorene intermediates.
Acetylation : React the hydroxylated intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the acetamide moiety.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (60–80°C) to minimize side products .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide?
- 1H/13C NMR :
- Hydroxy group : A broad singlet at δ 9–10 ppm (exchangeable proton).
- Acetamide : Methyl protons at δ 2.1–2.3 ppm; carbonyl carbon at ~170 ppm.
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Structural analogs (e.g., 2-AAF) are carcinogenic; assume similar risks. Use PPE (gloves, lab coat) and work in a fume hood.
- Disposal : Follow hazardous waste guidelines (e.g., incineration with NOx scrubbing).
- Documentation : Refer to SDS sheets for fluorene derivatives and OSHA standards .
Advanced Research Questions
Q. How can computational methods (DFT, QM/MM) predict the electronic properties of N-(8-Hydroxy-9H-fluoren-2-yl)-acetamide?
- Approach :
Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps.
Solvent Effects : Apply the COSMO model to simulate aqueous environments.
- Outcome : Predict redox potentials (e.g., E° ≈ +1.2 V vs. SHE) and UV-Vis absorption maxima (~290 nm) .
Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. mutagenic effects)?
- Analysis :
Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293).
Metabolite Profiling : Use LC-MS to identify hydroxylated or glucuronidated derivatives that may influence toxicity.
- Example : If conflicting carcinogenicity data exist, assess metabolic activation pathways (e.g., cytochrome P450-mediated N-hydroxylation) .
Q. What experimental design optimizes crystallization for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
